molecular formula C8H16O B3050037 Allyl pentyl ether CAS No. 23186-70-1

Allyl pentyl ether

Cat. No.: B3050037
CAS No.: 23186-70-1
M. Wt: 128.21 g/mol
InChI Key: QHOPNDWHOHMZPV-UHFFFAOYSA-N
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Description

Allyl pentyl ether: is an organic compound belonging to the ether family, characterized by the presence of an oxygen atom connected to two alkyl groups. Its chemical structure can be represented as C_8H_16O , where an allyl group (C_3H_5) is bonded to a pentyl group (C_5H_11) through an oxygen atom. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Williamson Ether Synthesis: This is the most common method for preparing ethers. It involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction.

    Acid-Catalyzed Dehydration: This method involves the acid-catalyzed dehydration of alcohols.

Industrial Production Methods: Industrial production of allyl pentyl ether typically involves large-scale Williamson ether synthesis due to its efficiency and high yield. The process is optimized by using continuous flow reactors and catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Allyl pentyl ether can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of alcohols.

    Substitution: this compound can participate in substitution reactions where the allyl or pentyl group is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: KMnO_4, CrO_3, and H_2O_2 under acidic or basic conditions.

    Reduction: LiAlH_4, NaBH_4 in dry ether or tetrahydrofuran (THF).

    Substitution: Br_2, Cl_2 in the presence of light or heat.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated ethers.

Mechanism of Action

The mechanism of action of allyl pentyl ether involves its interaction with molecular targets through its ether linkage. The oxygen atom in the ether can form hydrogen bonds with various biological molecules, affecting their structure and function. In chemical reactions, the ether linkage can undergo cleavage under acidic or basic conditions, leading to the formation of reactive intermediates that participate in further reactions .

Comparison with Similar Compounds

Uniqueness: Allyl pentyl ether is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain ethers. This affects its solubility, boiling point, and reactivity, making it suitable for specific applications where other ethers may not be as effective .

Properties

IUPAC Name

1-prop-2-enoxypentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-3-5-6-8-9-7-4-2/h4H,2-3,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOPNDWHOHMZPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177759
Record name Allylpentyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23186-70-1
Record name Allylpentyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023186701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allylpentyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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